molecular formula C10H21N3O B7864268 (S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-propionamide

(S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-propionamide

Cat. No.: B7864268
M. Wt: 199.29 g/mol
InChI Key: XWPBTVFRTKSLDA-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-propionamide (CAS 1354025-22-1) is a chiral piperidine derivative offered as a high-purity chemical reagent for research and development purposes. Piperidine and 4-aminopiperidine scaffolds are recognized as privileged structures in medicinal chemistry, frequently serving as core templates in the design of novel bioactive molecules . This compound features a defined stereocenter and a propionamide linkage, making it a valuable intermediate for constructing more complex molecules or for investigating structure-activity relationships (SAR) in drug discovery projects . Piperidine-based compounds are extensively investigated for their interactions with various biological targets. Research into related structures has shown significant potential in areas such as the development of opioid receptor ligands and antifungal agents that target ergosterol biosynthesis . The structural motifs present in this compound—specifically the 1-methylpiperidin-4-yl group and the N-methylpropionamide—are common features in many pharmacologically active molecules, underscoring its utility as a versatile building block in chemical synthesis . This product is strictly for research applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

(2S)-2-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-8(11)10(14)13(3)9-4-6-12(2)7-5-9/h8-9H,4-7,11H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPBTVFRTKSLDA-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1CCN(CC1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)C1CCN(CC1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 1-Methylpiperidine-4-Carboxylic Acid (II)

The synthesis begins with the N-methylation of piperidine-4-carboxylic acid via transfer hydrogenation. Formaldehyde acts as the methyl donor in the presence of palladium on charcoal, yielding 1-methylpiperidine-4-carboxylic acid (II) as a hydrochloride salt. This step is critical for introducing the methyl group at the piperidine nitrogen while preserving the carboxylic acid functionality.

Activation to N,N-Diethyl-1-Methylpiperidine-4-Carboxamide (III)

The carboxylic acid (II) is converted to its corresponding carboxamide through reaction with thionyl chloride and diethylamine. This step generates N,N-diethyl-1-methylpiperidine-4-carboxamide (III), a reactive intermediate primed for subsequent coupling reactions.

Reaction Conditions :

  • Solvent : Dichloromethane (CH₂Cl₂)

  • Temperature : 25°C (ambient)

  • Yield : >95%

Grignard-Mediated Coupling to Form the Piperidine-Carbonyl Intermediate

The carboxamide (III) undergoes coupling with 2-bromopyridine using a Turbo Grignard reagent (isopropylmagnesium chloride/lithium chloride). This step forms (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide (IV), a key intermediate.

Optimization Insight :

  • Grignard reactions at ambient temperature (18–25°C) eliminate the need for cryogenic equipment.

  • Copper(I) oxide (>0.02 wt%) catalyzes subsequent amination steps, enhancing reaction efficiency.

Stereoselective Amide Bond Formation

The final step involves coupling the piperidine-carbonyl intermediate (IV) with (S)-2-aminopropionamide under HOBt/HBTU activation. This reaction ensures retention of the (S)-configuration at the chiral center.

Critical Parameters :

  • Coupling Agents : HOBt and HBTU in dimethylformamide (DMF).

  • Base : Diisopropylethylamine (DIPEA) to maintain pH >8.

  • Yield : 75–80% after purification via HPLC.

Table 2: Reaction Outcomes for Amide Coupling

ParameterConditionOutcome
SolventDMFMaximizes reagent solubility
Temperature0–5°CMinimizes racemization
Reaction Time12–16 hoursEnsures complete conversion
Purification MethodC18 column chromatography≥98% purity

Industrial-Scale Optimization

Catalytic Hydrogenation for Chiral Integrity

Large-scale production employs catalytic hydrogenation to preserve stereochemical purity. Using Raney nickel under high-pressure H₂ (50 bar), the (S)-enantiomer is obtained with >99% enantiomeric excess (ee).

Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors to enhance throughput. Key benefits include:

  • Residence Time : 30 minutes vs. 12 hours in batch processes.

  • Yield Improvement : 85% vs. 70% in traditional setups.

Analytical Validation and Quality Control

Structural Confirmation

  • ¹H NMR : Piperidine methylene signals at δ 2.55–2.78 ppm; carbonyl at δ 173–174 ppm.

  • Chiral HPLC : C18 column with acetonitrile/water gradient; retention time = 8.2 minutes.

Purity Assessment

  • HPLC : ≥98% purity, validated using USP standards.

  • Mass Spectrometry : Observed [M+H]⁺ = 213.32 ±0.1 Da.

Comparative Analysis of Methodologies

Table 3: Synthesis Method Comparison

MethodYield (%)Purity (%)Scalability
Batch Coupling7598Moderate
Continuous Flow8599High
Catalytic Hydrogenation9099.5Industrial

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles such as alkyl halides can replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Opioid Receptor Modulation

One of the primary applications of (S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-propionamide is its role as a ligand for opioid receptors, specifically the μ (mu) and δ (delta) opioid receptors. Research has demonstrated that derivatives of this compound can be synthesized to enhance binding affinity and selectivity towards these receptors.

Table 1: Binding Affinity of Opioid Ligands

Compoundμ Receptor Binding Affinity (nM)δ Receptor Binding Affinity (nM)Selectivity
Lead Compound 202>5000High
Compound 10580>1000Moderate
Compound 12460>1000Moderate

The lead compound, identified as Compound 20, exhibited an impressive binding affinity of 2 nM for the μ receptor with a selectivity ratio exceeding 5000 for δ receptors, indicating its potential as a therapeutic agent in pain management without significant side effects associated with traditional opioids .

Pain Management and Analgesic Development

The analgesic properties of this compound derivatives have been explored in various studies. Although some compounds showed high binding affinities in vitro, their efficacy in vivo was variable. For instance, while Compound 20 demonstrated excellent binding affinity, it was not significantly effective in alleviating acute pain in animal models .

Neurological Disorders Treatment

Beyond its applications in pain management, this compound is also being investigated for its potential use in treating neurological disorders. The modulation of serotonin receptors, particularly the 5-HT1F receptor subtype, has been linked to migraine treatment and other neurological conditions. Compounds based on the piperidine structure have shown promise in activating these receptors without the vasoconstrictive effects typically associated with migraine treatments like sumatriptan .

Table 2: Potential Therapeutic Applications

ConditionMechanism of Action
MigraineActivation of 5-HT1F receptors
Anxiety DisordersModulation of neurotransmitter systems
Chronic Painμ Opioid receptor agonism

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical techniques that allow for structural modifications to enhance its pharmacological properties. Researchers have explored different substituents on the piperidine ring to optimize binding affinity and selectivity towards specific receptors .

Case Studies and Research Findings

Several studies have documented the effects of this compound and its derivatives:

  • Study on Opioid Ligands : A study involving a series of novel opioid ligands based on this compound highlighted its selective action at μ opioid receptors and assessed its efficacy through various biological assays .
  • Migraine Treatment Research : Investigations into the activation of serotonin receptors revealed that modifications to piperidine derivatives could lead to new treatments for migraine without adverse vasoconstrictive effects .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in Piperidine-Propionamide Scaffolds

N-Phenyl-N-(piperidin-4-yl)propionamide Derivatives
  • Example : Compounds like N-(1-benzylpiperidin-4-yl)-N-(3,4-dichlorophenyl)propionamide (Compound 30) and N-(1-benzylpiperidin-4-yl)-N-(4-chloro-3-methoxyphenyl)propionamide (Compound 31) share the piperidin-4-yl core but differ in aromatic substituents. These derivatives are synthesized via nucleophilic substitution reactions with yields ranging from 61% to 63% .
  • Key Difference : The target compound lacks aromatic substituents (e.g., dichlorophenyl or methoxyphenyl groups), which are critical for enhancing lipophilicity and receptor affinity in opioid ligands .
N-Phenyl-N-(piperidin-2-ylmethyl)propionamide
  • Example : Compound [11] in replaces the piperidin-4-yl group with a piperidin-2-ylmethyl moiety.
  • Studies suggest that 4-position connectivity (as in the target compound) may optimize receptor interactions compared to 2-position variants .
Piperidine-Linked Hybrid Compounds
  • Comparison : The target compound lacks heteroaromatic extensions, limiting its utility in kinase-targeted therapies but preserving simplicity for neurological applications .

Functional Group Variations in Propionamide Derivatives

α-Hydroxyamide Derivatives
  • Example: 2-Hydroxy-N-(2-hydroxyphenyl)propionamide (Compound 3, ) features a hydroxylated α-carbon and phenolic group, enhancing hydrogen-bonding capacity.
  • Biological Relevance : Such modifications are associated with antimicrobial and antifungal activities, whereas the target compound’s primary amine may prioritize neurotransmitter interactions .
Aminoalkyl-Substituted Propionamides
  • Example: (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide () replaces piperidine with pyrrolidine and introduces a benzyl group.

Biological Activity

(S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-propionamide is a synthetic compound that has garnered attention for its potential pharmacological applications, particularly in the modulation of opioid receptors. This article explores its biological activity, focusing on its interactions with various receptors, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chiral center, a propionamide backbone, and a piperidine moiety, which contribute to its unique biological properties. Its molecular formula is C12H18N2OC_{12}H_{18}N_{2}O .

Property Details
Molecular FormulaC12H18N2OC_{12}H_{18}N_{2}O
Chiral CenterYes
Functional GroupsAmino, Propionamide, Piperidine

This compound primarily interacts with opioid receptors, specifically the mu (μ) and delta (δ) subtypes. Research indicates that modifications in the structure of similar compounds can significantly affect their binding affinity and efficacy at these receptors. The unique stereochemistry of this compound enhances its interaction with biological targets, potentially leading to improved therapeutic profiles for pain management and addiction treatment .

Opioid Receptor Modulation

Studies have demonstrated that this compound exhibits notable binding affinities at μ and δ opioid receptors. For instance, related compounds have shown binding affinities in the nanomolar range:

Receptor Type Binding Affinity (nM)
μ Opioid Receptor0.6 - 0.9
δ Opioid Receptor0.2 - 1.2

These findings suggest that compounds with similar structures could be developed as effective analgesics with reduced side effects compared to traditional opioids .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the introduction of specific substituents on the piperidine ring can dramatically alter biological activity. For example, the replacement of certain amino acids or functional groups can enhance receptor selectivity and potency:

  • Dmt Substitution : Replacing Tyr with Dmt in related ligands significantly increased potency.
  • Linker Effects : The introduction of linkers between small molecules and peptide analogs can maintain or enhance bioactivity without significant loss of receptor affinity .

Case Studies and Research Findings

Several studies have evaluated the pharmacological potential of this compound:

  • Antinociceptive Activity : In vivo studies demonstrated that this compound exhibited significant antinociceptive effects in rat models following spinal administration, suggesting its potential as a novel analgesic .
  • Antihyperalgesic Effects : Research has shown that derivatives of this compound can produce antihyperalgesic effects in various pain models, indicating its utility in treating chronic pain conditions .
  • Potential for Addiction Treatment : Given its action on opioid receptors, there is ongoing research into its role in treating opioid addiction by potentially modulating withdrawal symptoms without producing significant euphoria .

Q & A

Q. What are the optimal synthetic routes for (S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-propionamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a propionamide precursor. For example, reductive amination or nucleophilic substitution can be employed using reagents like Na(OAc)3_3BH in dichloroethane (DCE) with catalytic acetic acid to stabilize intermediates . Optimization includes varying temperature (0°C to room temperature), solvent polarity, and stoichiometry of reactants. Purification via column chromatography or recrystallization improves purity, while yield enhancements (>60%) are achieved by iterative adjustments to reaction time (e.g., 12 hours for imine reduction) .

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm stereochemistry and substitution patterns. For instance, piperidine ring protons resonate at δ 2.5–3.5 ppm, while methyl groups adjacent to nitrogen appear as singlets near δ 2.1–2.3 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak (e.g., [M+H]+^+ at m/z 240.2) and fragments to validate the amide bond cleavage .
  • HPLC : Purity >98% is confirmed using C18 columns with UV detection at 254 nm, employing acetonitrile/water gradients .

Q. How can researchers mitigate racemization during synthesis to preserve the (S)-configuration?

  • Methodological Answer : Racemization is minimized by:
  • Using chiral auxiliaries (e.g., tert-butoxycarbonyl (Boc) groups) during amide bond formation .
  • Conducting reactions at low temperatures (0–5°C) to reduce kinetic energy of intermediates.
  • Employing enantioselective catalysts, such as chiral palladium complexes, for asymmetric induction .

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for piperidine-propionamide derivatives in receptor modulation?

  • Methodological Answer :
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (amide carbonyl) and hydrophobic regions (piperidine ring) using software like Schrodinger’s Phase .
  • Analog Synthesis : Systematic substitution of the piperidine’s methyl group (e.g., with cyclopropyl or benzyl) and evaluation of binding affinity via radioligand assays (e.g., 3^3H-labeled analogs for CNS targets) .
  • Data Interpretation : Correlate steric bulk at the 4-position of piperidine with reduced off-target activity (e.g., CB2 receptor selectivity over CB1) .

Q. How can computational methods predict the compound’s pharmacokinetic properties and target engagement?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Assess binding stability in lipid bilayers to predict blood-brain barrier penetration (e.g., using GROMACS with CHARMM36 force fields) .
  • Docking Studies : AutoDock Vina or Glide models interactions with targets like σ-1 receptors, highlighting key residues (e.g., Tyr103 for hydrogen bonding) .
  • ADMET Prediction : Tools like SwissADME estimate logP (target: 2.5–3.5) and CYP450 inhibition risks .

Q. How should researchers resolve contradictions in pharmacological data, such as conflicting receptor affinity results across studies?

  • Methodological Answer :
  • Assay Standardization : Validate protocols using positive controls (e.g., haloperidol for σ-1 receptor assays) and uniform cell lines (HEK293 vs. CHO-K1) .
  • Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
  • Collaborative Replication : Multi-lab studies using identical compound batches (≥95% purity) reduce variability .

Data Contradiction and Validation

Q. What experimental approaches validate the compound’s mechanism of action when in vitro and in vivo data conflict?

  • Methodological Answer :
  • Knockout Models : Use CRISPR-Cas9-edited cell lines or transgenic animals to confirm target specificity (e.g., σ-1 receptor knockout mice) .
  • Biochemical Profiling : Western blotting for downstream effectors (e.g., ERK phosphorylation) quantifies pathway activation .
  • Dose-Response Curves : EC50_{50}/IC50_{50} shifts in vivo vs. in vitro suggest bioavailability issues, addressed via prodrug strategies .

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